

Spectroscopic Data Analysis of 3-ethynyltetrahydro-2H-pyran: A Technical Guide

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Compound of Interest

Compound Name: 3-ethynyltetrahydro-2H-pyran

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Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for **3-ethynyltetrahydro-2H-pyran**. Due to the absence of published experimental spectra for this specific compound in available databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the well-established spectroscopic characteristics of the constituent functional groups: the tetrahydropyran ring and the terminal ethynyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral features of this molecule.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for **3-ethynyltetrahydro-2H-pyran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **3-ethynyltetrahydro-2H-pyran** are presented below.

¹H-NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the ethynyl proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the carbon-carbon triple bond.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2 (axial & equatorial)	3.5 - 4.0	m
H-3	2.5 - 3.0	m
H-4 (axial & equatorial)	1.5 - 2.0	m
H-5 (axial & equatorial)	1.5 - 2.0	m
H-6 (axial & equatorial)	3.4 - 3.8	m
\equiv C-H	2.5 - 3.0[1][2]	s or t (long-range coupling)

¹³C-NMR Spectral Data (Predicted)

The carbon NMR spectrum will distinguish the different carbon environments within the molecule. The sp-hybridized carbons of the alkyne group are expected to have characteristic chemical shifts.[3]

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	65 - 70
C-3	30 - 35
C-4	20 - 25
C-5	25 - 30
C-6	68 - 73
\equiv C-H	70 - 85[3][4]
\equiv C-H	70 - 90[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands (Predicted)

Functional Group	Bond Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
Alkyne C-H	≡C-H Stretch	~3300[5][6][7][8][9] [10]	Strong, Sharp
Alkane C-H	C(sp ³)-H Stretch	2850 - 2960[5][7][11]	Strong
Alkyne C≡C	C≡C Stretch	2100 - 2260[5][6][7][8] [9][10]	Weak to Medium
Ether C-O	C-O Stretch	1050 - 1150[12][13]	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Fragmentation

The molecular ion peak (M⁺) for **3-ethynyltetrahydro-2H-pyran** would be observed at m/z = 110.13. Key fragmentation pathways are expected to involve the tetrahydropyran ring and the ethynyl substituent.

- Alpha-cleavage: Fragmentation of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.[14][15] This could lead to the loss of the ethynyl group or cleavage of the ring.
- Loss of the ethynyl proton: Terminal alkynes can exhibit a prominent M-1 peak due to the loss of the acidic acetylenic hydrogen.[16]

- Ring cleavage: The tetrahydropyran ring can undergo fragmentation to produce various smaller ions.
- Propargyl cation: Fragmentation at the bond alpha to the triple bond could generate a stable propargyl cation ($m/z = 39$).[\[16\]](#)

Experimental Protocols

The following are detailed, generic protocols for obtaining the spectroscopic data discussed above for a liquid organic compound like **3-ethynyltetrahydro-2H-pyran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30-45 degree pulse angle is used with a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay may be necessary for quaternary carbons to be observed.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive phase.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound. Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

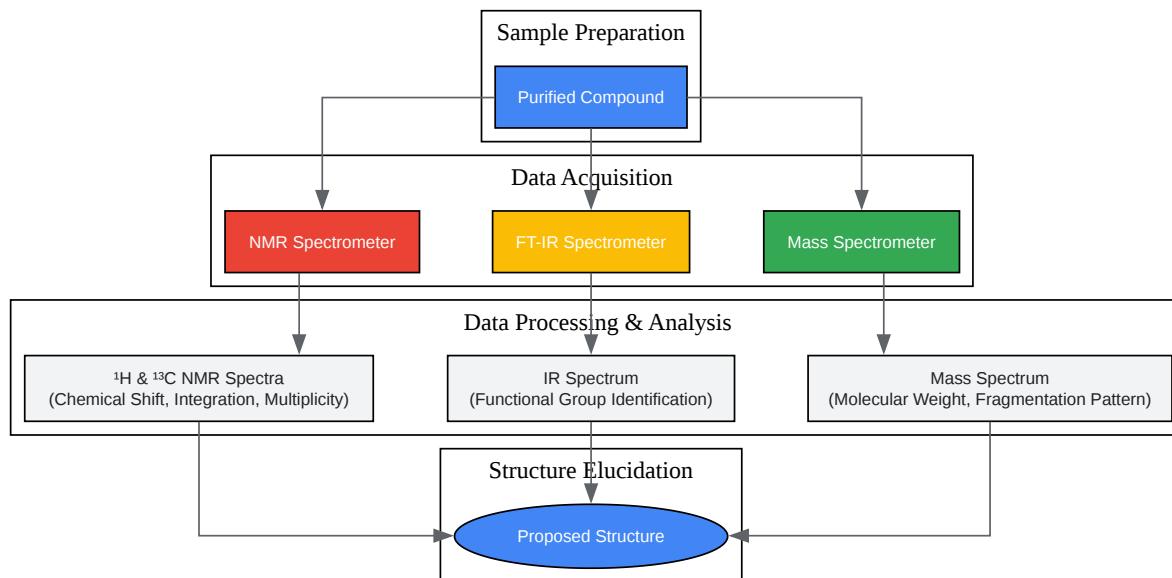
Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation known as the molecular ion (M^+).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The resulting mass spectrum is a plot of the relative abundance of the ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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